molecular formula C11H12N4O3S B2363180 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide CAS No. 2034465-38-6

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2363180
CAS No.: 2034465-38-6
M. Wt: 280.3
InChI Key: JPWCWHFPPMDBJD-UHFFFAOYSA-N
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Description

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide” is a compound that is related to the class of organic triazine derivatives . Triazine derivatives are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) to form the quaternary ammonium chloride salt of DMTMM . This reaction is similar to other common amide coupling reactions involving activated carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C10H17ClN4O3 . The molecular weight of the compound is 276.72 .


Chemical Reactions Analysis

This compound is used for activation of carboxylic acids, particularly for amide synthesis . It has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines . Despite primarily being used for amide synthesis, DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid .


Physical and Chemical Properties Analysis

The compound is a powder form and has an assay of ≥97.0% (calculated on dry substance, AT) . It has a storage temperature of -20°C . The compound is also hygroscopic and heat sensitive .

Scientific Research Applications

Efficient Condensing Agent in Organic Synthesis

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide derivatives, particularly 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have been recognized for their efficiency as condensing agents in the synthesis of amides and esters. DMTMM facilitates the condensation of carboxylic acids with amines and alcohols under mild conditions, yielding corresponding amides and esters with good to excellent yields. This process is advantageous due to its practicality, including operation under atmospheric conditions without the need for solvent drying, and the ease of removing by-products by extraction (Kunishima et al., 1999).

Applications in Polymer Science

Research into aromatic polyamides containing an s-triazine ring linked with thiophenoxy units has unveiled their potential in high-performance polymer applications. These polyamides, synthesized from novel diacids and commercial diamines, exhibit remarkable solubility in common organic solvents, high thermal stability, and favorable mechanical properties. Their inherent viscosities and ease of processing make them suitable candidates for advanced materials in electronics, automotive, and aerospace industries due to their excellent thermal and chemical resistance (Pal et al., 2005).

Material Chemistry and Photostabilization

Thiophene derivatives synthesized with the N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl) moiety have shown significant utility as photostabilizers for rigid poly(vinyl chloride) (PVC). These compounds can effectively reduce the rate of photodegradation in PVC, thereby extending the material's life in outdoor applications. The photostabilizing effect is attributed to the compounds' ability to absorb UV radiation and dissipate it as heat, or through energy transfer mechanisms that prevent PVC degradation, highlighting their potential in enhancing the durability of PVC-based products (Balakit et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide is carboxylic acids . This compound acts as a condensing agent, facilitating the transformation of carboxylic acids into other functional groups .

Mode of Action

The compound interacts with its targets through a process known as condensation . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of amides , esters , and anhydrides . The active ester formed in the reaction is highly reactive and can undergo a nucleophilic attack by an amine to form an amide, by an alcohol to form an ester, or by another nucleophile to form an anhydride .

Pharmacokinetics

The compound is known to be highly reactive, suggesting that it may have a short half-life in biological systems . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The result of the compound’s action is the formation of amides , esters , or anhydrides from carboxylic acids . These transformations are fundamental in organic chemistry and biochemistry, playing key roles in the synthesis of proteins, nucleic acids, and other biomolecules.

Action Environment

The action of this compound is influenced by environmental factors such as the pH , temperature , and the presence of nucleophiles . For example, the compound is known to mediate amidation reactions in alcohol and aqueous solutions . Furthermore, the compound’s reactivity suggests that it may be sensitive to environmental conditions that could lead to its degradation .

Safety and Hazards

The compound is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to not breathe dusts or mists, not eat, drink or smoke when using this product, and to wash skin thoroughly after handling . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions of this compound could involve its use in the development of carboxymethyl cellulose (CMC) films for food packaging . It has also been suggested that DMTMM can efficiently cross-link CMC to produce films for food packaging .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-17-10-13-8(14-11(15-10)18-2)5-12-9(16)7-3-4-19-6-7/h3-4,6H,5H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWCWHFPPMDBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CSC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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